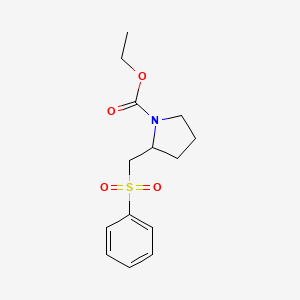

![molecular formula C19H24N4 B2699672 (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine CAS No. 896803-95-5](/img/structure/B2699672.png)

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A specific synthesis method for a similar compound involved the use of β-enaminone derivatives .

Chemical Reactions Analysis

The reaction of similar compounds with α, β -unsaturated compounds in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo [1,5- a ]pyrimidines .

Physical And Chemical Properties Analysis

Similar compounds exhibit excellent thermal stability . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Applications De Recherche Scientifique

Synthesis and Characterization

Pyrazolopyrimidine derivatives, including compounds structurally related to (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine, have been synthesized through various methods, including microwave irradiation, which offers efficient cyclocondensation processes. These methods provide a pathway for the creation of highly substituted and functionalized pyrazolopyrimidines, which are crucial for further biological and materials science applications (Deohate & Palaspagar, 2020).

Biological Activities

Research has identified the potent inhibitory effects of pyrazolopyrimidine derivatives on Mycobacterium tuberculosis by targeting the mycobacterial ATP synthase. Structure-activity relationship studies have revealed that specific substitutions on the pyrazolopyrimidine core can significantly enhance this activity, indicating the potential of these compounds in developing new antitubercular agents (Sutherland et al., 2022). Additionally, some derivatives exhibit promising anticancer properties by inhibiting CDK9 and inducing apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology (Lukasik et al., 2012).

Mécanisme D'action

While the specific mechanism of action for “(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine” is not available, similar compounds have been found to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family and is associated with the proliferation and differentiation of cells .

Orientations Futures

Propriétés

IUPAC Name |

5-tert-butyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-13(2)21-17-11-16(19(3,4)5)22-18-15(12-20-23(17)18)14-9-7-6-8-10-14/h6-13,21H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWAADQFLLQRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663612 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2699591.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)

![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2699601.png)

![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2699608.png)